molecular formula C16H22ClNO3 B5373112 methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate

methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate

Cat. No. B5373112
M. Wt: 311.80 g/mol
InChI Key: SKNLLTYRGFWHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate, also known as CPME, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate is not fully understood, but it is believed to act through multiple pathways. This compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It can also inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound can also activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising therapeutic agent. It can also cross the blood-brain barrier, which is important for its potential as a neuroprotective agent. This compound has been shown to reduce tumor growth and inflammation in animal models, suggesting its potential as a therapeutic agent in humans.

Advantages and Limitations for Lab Experiments

One advantage of methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. This compound also requires further studies to determine its pharmacokinetics and optimal dosage for therapeutic use.

Future Directions

There are several future directions for the study of methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate. One direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its optimal dosage and pharmacokinetics for therapeutic use.

Synthesis Methods

Methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate can be synthesized by reacting 4-chloroaniline with morpholine in the presence of a base, followed by esterification with pentanoic acid. This method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

Methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate has been studied for its potential as an anticancer agent, as it has shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines in vitro and in vivo. This compound has also been investigated for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-20-16(19)4-2-3-9-18-10-11-21-15(12-18)13-5-7-14(17)8-6-13/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNLLTYRGFWHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN1CCOC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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